molecular formula C8H11NOS B2512415 2-Methoxy-6-(methylsulfanyl)aniline CAS No. 1026915-82-1

2-Methoxy-6-(methylsulfanyl)aniline

Cat. No.: B2512415
CAS No.: 1026915-82-1
M. Wt: 169.24
InChI Key: NVTWONXOFDXVOM-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines in Contemporary Organic Chemistry Research

Substituted anilines are a class of organic compounds derived from aniline (B41778) and are fundamental to modern organic chemistry. wisdomlib.org They serve as crucial starting materials and intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.orgevitachem.com Their versatility is evident in their application across various sectors:

Pharmaceuticals: Many pharmaceutical agents contain the aniline scaffold. rsc.org These compounds are integral to the development of drugs such as analgesics and anti-inflammatory agents. chemimpex.com

Agrochemicals: Substituted anilines are used in the formulation of herbicides and pesticides. chemimpex.com

Dyes and Pigments: Historically and presently, anilines are central to the dye industry, forming the basis for azo dyes and other colorants used in textiles and printing. chemimpex.comnih.gov

Materials Science: They are incorporated into polymers to enhance properties like thermal stability and are used to create materials such as azoxyarenes. rsc.orgchemimpex.com

Fine Chemical Synthesis: As versatile building blocks, they undergo a variety of chemical transformations, including diazotization to form diazonium salts, which are valuable intermediates for introducing a range of functional groups onto an aromatic ring. wikipedia.orgchemistrysteps.com

The reactivity of the aniline core is heavily influenced by the nature and position of its substituents. Electron-donating groups increase the basicity and reactivity towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. chemistrysteps.com This tunability allows chemists to design aniline derivatives with specific properties for targeted applications.

Rationale for the Academic Investigation of 2-Methoxy-6-(methylsulfanyl)aniline

While extensive research on this compound itself is not widely published, the rationale for its investigation can be inferred from the distinct properties of its constituent functional groups and the study of closely related analogs. The primary motivation for its academic exploration lies in its potential as a specialized building block in organic synthesis.

The unique 2,6-disubstitution pattern, featuring both an electron-donating methoxy (B1213986) group (-OCH₃) and a sulfur-containing methylsulfanyl group (-SCH₃), creates a distinct electronic and steric environment on the aromatic ring. This specific arrangement is expected to influence the compound's reactivity, regioselectivity in further chemical transformations, and its coordination properties with metal catalysts.

Academic investigation is likely driven by the desire to:

Explore Novel Reaction Pathways: The interplay between the amino, methoxy, and methylsulfanyl groups could enable new synthetic methodologies or provide access to complex heterocyclic structures that are otherwise difficult to synthesize.

Develop New Bioactive Molecules: Both methoxy and methylsulfanyl moieties are present in various biologically active compounds. For instance, a related compound, 2-Methoxy-4-(methylsulfanyl)aniline, has been investigated for potential antimicrobial and anticancer properties. evitachem.com The ortho-positioning of these groups in this compound could lead to unique pharmacological profiles.

Create Advanced Materials: The sulfur atom in the methylsulfanyl group offers a potential site for coordination or further functionalization, making it a candidate for the development of novel polymers or ligands for catalysis.

The synthesis of this compound and the study of its chemical behavior contribute to the fundamental understanding of structure-reactivity relationships in polysubstituted aromatic systems.

Overview of Research Trajectories for Related Chemical Scaffolds

The research trajectories for chemical scaffolds related to this compound are diverse, reflecting the broad utility of substituted anilines.

Synthesis of Heterocycles: A major research focus is the use of substituted anilines as precursors for nitrogen-containing heterocyclic compounds. For example, 2-Methoxy-6-methylaniline (B1630886) is used to synthesize 7-methoxy-1H-indazole, a known inhibitor of nitric oxide synthase. sigmaaldrich.com Similarly, 4-methoxyaniline is a key starting material for synthesizing quinoline (B57606) derivatives, which are investigated for their antitumor activities. atlantis-press.com

Oxidative Coupling and Polymerization: The oxidation of aromatic amines is a significant area of study. This process can lead to the formation of dimers, oligomers, and polymers. acs.orgmdpi.com Laccase-catalyzed oxidation of anilines is being explored as an environmentally friendly method for these transformations. mdpi.com These reactions are relevant for creating conductive polymers and other advanced materials.

Development of Biologically Active Compounds: Research continues to explore aniline derivatives for medicinal applications. Schiff base compounds synthesized from substituted anilines and aldehydes are frequently studied for their antioxidant and other biological activities. atlantis-press.com The goal is often to create compounds with enhanced efficacy and better pharmacological profiles.

Catalysis and Synthesis Methods: New, more efficient methods for synthesizing substituted anilines are constantly being developed. This includes metal-free, multicomponent reactions to access anilines with uncommon substitution patterns, which are valuable for creating combinatorial libraries for drug discovery. rsc.org

These research directions highlight the sustained interest in functionalized anilines as versatile platforms for innovation in chemistry, medicine, and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound1026915-82-1C₈H₁₁NOS169.25Liquid
Aniline62-53-3C₆H₇N93.13Liquid
2-Methoxy-6-methylaniline50868-73-0C₈H₁₁NO137.18Solid
2-Methoxy-4-(methylsulfanyl)aniline1657-84-7C₈H₁₁NOS171.25Not Specified

Data sourced from various chemical suppliers and databases. evitachem.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comfishersci.ca

Table 2: Research Applications of Related Aniline Scaffolds

Scaffold/CompoundResearch AreaSpecific Application/Finding
Substituted AnilinesOrganic SynthesisStarting materials for synthesizing benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org
meta-Substituted AnilinesMedicinal ChemistryBuilding blocks for generating combinatorial libraries of potential pharmaceutical agents. rsc.org
2-Methoxy-6-methylanilineMedicinal ChemistryIntermediate in the synthesis of a nitric oxide synthase inhibitor (7-methoxy-1H-indazole). sigmaaldrich.com
4-MethoxyanilineOrganic SynthesisPrecursor for the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, an intermediate for PI3K/mTOR inhibitors. atlantis-press.com
Aromatic AminesEnvironmental ScienceStudied for their environmental fate, particularly oxidation processes leading to polymerization. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTWONXOFDXVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Methoxy 6 Methylsulfanyl Aniline and Derived Structures

Established Synthetic Pathways for 2-Methoxy-6-(methylsulfanyl)aniline

Direct synthetic routes to this compound are not extensively documented in the literature. However, its synthesis can be strategically achieved through multi-step pathways involving the introduction of the methoxy (B1213986) and methylsulfanyl groups onto a suitable aniline (B41778) precursor or by the derivatization of appropriately substituted phenolic or nitroaromatic compounds.

Direct Synthesis Approaches

While a one-pot synthesis of this compound is not prominently described, a plausible approach could involve the ortho-functionalization of a pre-existing aniline. The direct introduction of both a methoxy and a methylsulfanyl group in a single step is challenging due to the directing effects of the amine group and the potential for over-functionalization.

A potential, though less direct, route could start from 2-nitroanisole. lobachemie.comnih.gov The introduction of a methylsulfanyl group at the 6-position would be followed by the reduction of the nitro group to the corresponding amine. The success of this approach would depend on the regioselectivity of the sulfenylation step.

Derivatization from Relevant Anilines or Phenolic Compounds

A more practical and controllable synthetic strategy involves a stepwise approach starting from readily available precursors. A feasible pathway commences with the methylation of 2-amino-3-nitrophenol (B1277897) to yield 2-methoxy-6-nitroaniline. prepchem.com Subsequent reduction of the nitro group provides a key intermediate, which can then be further functionalized.

Another viable route involves the derivatization of 2-amino-6-methoxybenzothiazole. sigmaaldrich.cn This could potentially be converted to the target aniline through a series of transformations.

A proposed synthetic pathway is outlined below:

Scheme 1: Proposed Synthesis of this compound

Nitration of a suitable precursor: A common starting point is the nitration of an appropriate aromatic compound to introduce the nitro group that will later be reduced to the aniline. For instance, starting with a substituted anisole.

Introduction of the methylsulfanyl group: This can be achieved through various methods, such as reaction with dimethyl disulfide or other sulfenylating agents. The timing of this step relative to the introduction of the methoxy group and the reduction of the nitro group is crucial for achieving the desired substitution pattern.

Reduction of the nitro group: The nitro group is a versatile precursor to the amine functionality. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using reagents like iron in acetic acid or stannous chloride. youtube.commsu.edu

Methodologies for the Preparation of Advanced this compound Derivatives

The presence of a nucleophilic amino group and an electron-rich aromatic ring makes this compound a versatile building block for the synthesis of more complex molecules.

Condensation Reactions for Schiff Base Formation

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases (imines). youtube.com This condensation reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration. frontiersin.org A wide range of carbonyl compounds can be used, allowing for the synthesis of a diverse library of Schiff base derivatives. iiste.orgresearchgate.netresearchgate.net

General Reaction Scheme for Schiff Base Formation:

Generated code
Reactant 1Reactant 2 (Aldehyde/Ketone)Product (Schiff Base)Reaction Conditions
This compoundSubstituted BenzaldehydesN-(arylmethylene)-2-methoxy-6-(methylsulfanyl)anilinesAcid catalysis (e.g., acetic acid), reflux in a suitable solvent (e.g., ethanol)
This compoundAliphatic Aldehydes/KetonesN-(alkylidene)-2-methoxy-6-(methylsulfanyl)anilinesSimilar conditions as above, may vary based on the reactivity of the carbonyl compound

Functionalization Reactions on the Aromatic Ring or Substituents

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy and amino groups. byjus.com These groups generally direct incoming electrophiles to the ortho and para positions. Given the existing substitution pattern, further functionalization would likely occur at the C4 position.

Potential Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: While the existing amino group is sensitive to strong oxidizing acids, nitration can be performed under carefully controlled conditions, often after protecting the amino group as an amide.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group onto the aromatic ring. byjus.com

The methylsulfanyl group can also be a site for functionalization. For instance, it can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the molecule.

Reaction TypeReagentPotential Product
HalogenationN-Bromosuccinimide (NBS)4-Bromo-2-methoxy-6-(methylsulfanyl)aniline
NitrationNitrating mixture (HNO₃/H₂SO₄) (with amino group protection)4-Nitro-2-methoxy-6-(methylsulfanyl)aniline derivative
Oxidationm-Chloroperoxybenzoic acid (mCPBA)2-Methoxy-6-(methylsulfinyl)aniline or 2-Methoxy-6-(methylsulfonyl)aniline

Investigation of the Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 6 Methylsulfanyl Aniline

Fundamental Reactivity Profiles of the Aniline (B41778) Core and its Substituents (Methoxy, Methylsulfanyl)

The reactivity of 2-Methoxy-6-(methylsulfanyl)aniline is fundamentally governed by the electronic properties of the amino (-NH₂), methoxy (B1213986) (-OCH₃), and methylsulfanyl (-SCH₃) groups attached to the benzene (B151609) ring. The amino group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. byjus.comyoutube.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the ring.

Table 1: Electronic Properties of Substituents on the Aniline Ring

Substituent Inductive Effect Resonance Effect Overall Effect on Ring
-NH₂ (Amino) Electron-withdrawing Strongly electron-donating Strongly activating
-OCH₃ (Methoxy) Electron-withdrawing Strongly electron-donating Strongly activating
-SCH₃ (Methylsulfanyl) Electron-withdrawing Moderately electron-donating Moderately activating

Nucleophilic Addition and Substitution Reactions Involving this compound

The lone pair of electrons on the nitrogen atom of the aniline moiety makes this compound a competent nucleophile. quora.com It can participate in nucleophilic substitution reactions, for instance, by reacting with alkyl halides to form secondary or tertiary amines. The rate of these reactions is influenced by the steric hindrance around the amino group and the electronic nature of the electrophile.

While less common for anilines, nucleophilic aromatic substitution can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, in the case of this compound, the presence of electron-donating groups makes it less susceptible to this type of reaction unless a very strong nucleophile is used or the reaction is facilitated by a catalyst. The N-arylation of aniline derivatives is a known method for forming C-N bonds via nucleophilic aromatic substitution. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a hallmark reaction of anilines, and this compound is highly activated towards such reactions. The amino, methoxy, and methylsulfanyl groups are all ortho, para-directing. byjus.comwikipedia.orgyoutube.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents.

Given the substitution pattern of this compound, the directing effects of the three groups must be considered collectively. The amino group is the most powerful activating and directing group, followed by the methoxy group. The positions ortho and para to the amino group are at carbons 3, 5, and the carbon bearing the methylsulfanyl group. The methoxy group at position 2 directs to positions 1 (amino), 3, and 5. The methylsulfanyl group at position 6 directs to positions 1 (amino), 3, and 5. The synergistic directing effect of all three groups strongly favors substitution at position 5, and to a lesser extent, at position 3.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position on Ring Activating/Deactivating Influence Predicted Major Product(s) Predicted Minor Product(s)
3 Activated by -NH₂, -OCH₃, and -SCH₃ Substitution possible
4 Less activated
5 Strongly activated by -NH₂, -OCH₃, and -SCH₃ Major site of substitution

Redox Chemistry and Oxidation Pathways

Anilines are susceptible to oxidation, and the presence of electron-donating substituents like methoxy and methylsulfanyl groups can lower the oxidation potential, making the molecule more easily oxidized. mdpi.com The oxidation of anilines can lead to a variety of products, including radical cations, imines, and polymeric materials, depending on the oxidant and reaction conditions.

The one-electron oxidation of substituted anilines initially forms a radical cation. mdpi.com The stability of this radical cation is influenced by the substituents. Both methoxy and methylsulfanyl groups can stabilize the radical cation through resonance. The electrochemical oxidation of aniline derivatives often involves complex mechanisms with coupled chemical reactions following the initial electron transfer.

Mechanistic Elucidation through Kinetic and Computational Studies

Detailed mechanistic studies, including kinetics and computational modeling, are crucial for a deep understanding of the reactivity of this compound. Kinetic studies can provide information about the rate-determining steps of its reactions and the influence of reaction conditions. For example, kinetic analysis of nucleophilic substitution reactions involving anilines can help to distinguish between concerted and stepwise mechanisms. researchgate.net

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the structure of this compound, calculate its electronic properties, and map out the potential energy surfaces of its reactions. nih.govnih.govresearchgate.net Such studies can provide insights into the stability of reaction intermediates and transition states, helping to rationalize the observed regioselectivity and reactivity. For instance, computational studies on similar aniline derivatives have been used to predict their oxidation potentials and to understand the mechanism of their reactions with radicals. nih.gov

Advanced Spectroscopic Characterization Techniques for 2 Methoxy 6 Methylsulfanyl Aniline

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The analysis of the vibrational modes of 2-Methoxy-6-(methylsulfanyl)aniline provides direct evidence for its key structural features.

The FTIR and FT-Raman spectra of 2-(methylthio)aniline (B147308) have been previously studied, providing a basis for assigning the vibrations related to the methylsulfanyl aniline (B41778) core. nih.gov Similarly, studies on methoxy-substituted anilines help in assigning the bands related to the methoxy (B1213986) group. nih.gov The primary amine (NH₂) group typically exhibits two distinct stretching vibrations: an asymmetric and a symmetric stretch. materialsciencejournal.org Aromatic C-H stretching vibrations appear at higher wavenumbers than aliphatic C-H stretches. The presence of both methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups is confirmed by their characteristic stretching and bending vibrations. nih.govrsc.org

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Amino (N-H)Asymmetric Stretch~3500-3400FTIR, Raman
Amino (N-H)Symmetric Stretch~3400-3300FTIR, Raman
Amino (N-H)Scissoring Bend~1650-1580FTIR
Aromatic (C-H)Stretch~3100-3000FTIR, Raman
Aliphatic (C-H in CH₃)Stretch~3000-2850FTIR, Raman
Aromatic (C=C)Ring Stretch~1600-1450FTIR, Raman
Anisole (C-O-C)Asymmetric Stretch~1275-1200FTIR
Anisole (C-O-C)Symmetric Stretch~1050-1010FTIR
Thioether (C-S)Stretch~710-570FTIR, Raman
Arylamine (C-N)Stretch~1340-1250FTIR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the methylsulfanyl protons. The three protons on the aromatic ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling. The amine (NH₂) protons typically appear as a broad singlet, while the methoxy (OCH₃) and methylsulfanyl (SCH₃) protons will each appear as sharp singlets, with integrations corresponding to three protons each.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule contains eight distinct carbon atoms: six in the aromatic ring and two in the methyl groups. The chemical shifts are influenced by the electron-donating effects of the amino, methoxy, and methylsulfanyl groups. The carbons directly attached to the heteroatoms (C-N, C-O, C-S) will have characteristic chemical shifts. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

NucleusGroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration
¹HAromatic-H~6.5-7.2Multiplets (m)3H
Amine (NH₂)~3.5-4.5Broad Singlet (br s)2H
Methoxy (OCH₃)~3.8Singlet (s)3H
Methylsulfanyl (SCH₃)~2.4Singlet (s)3H
¹³CAromatic C-O~145-155--
Aromatic C-N~140-150--
Aromatic C-S~115-125--
Aromatic C-H & other C~110-130--
Methoxy (OCH₃)~55-60--
Methylsulfanyl (SCH₃)~15-20--

2D Correlation Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.govmdpi.com

COSY: Establishes correlations between protons that are coupled to each other, which is crucial for assigning the adjacent protons on the aromatic ring.

HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of protonated carbons.

Electronic Absorption (UV-Visible) Spectroscopy for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of the molecule, specifically the π-conjugated system. The aniline ring, substituted with electron-donating groups like amino, methoxy, and methylsulfanyl, exhibits characteristic absorption bands. These bands arise from π → π* and n → π* electronic transitions. Studies on o-methoxyaniline derivatives show characteristic absorption maxima (λ_max) in the UV-Vis region. nih.govresearchgate.net The presence of multiple auxochromes (NH₂, OCH₃, SCH₃) on the benzene (B151609) ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted aniline.

Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λ_max (nm)
π → πSubstituted Benzene Ring~240-260
π → π / n → π*Substituted Benzene Ring~290-320

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass. For this compound (C₈H₁₁NOS), the exact mass of the molecular ion can be calculated and compared to the experimentally determined value. The high precision of HRMS (typically to within 5 ppm) allows for the unambiguous determination of the elemental composition. nih.gov

Calculated Exact Mass for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₈H₁₁NOS169.0561
[M+H]⁺C₈H₁₂NOS⁺170.0639

The fragmentation pattern observed in the mass spectrum can also provide structural information. Typical fragmentation for this molecule might involve the loss of a methyl group (•CH₃) from either the methoxy or methylsulfanyl moiety, or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, oxygen, sulfur) in a sample. This experimental data is compared against the theoretical values calculated from the molecular formula (C₈H₁₁NOS) to verify the purity and stoichiometric composition of the synthesized compound. amazonaws.com

Theoretical Elemental Composition of this compound

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.011896.08856.77
Hydrogen (H)1.0081111.0886.55
Nitrogen (N)14.007114.0078.28
Oxygen (O)15.999115.9999.46
Sulfur (S)32.06132.0618.94
Total --169.242 100.00

A close agreement between the experimental and theoretical percentages confirms the molecular formula of the compound.

Computational Chemistry and Quantum Chemical Studies of 2 Methoxy 6 Methylsulfanyl Aniline

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electronic energy and minimizing it with respect to the atomic coordinates. For aniline (B41778) derivatives, functionals such as B3LYP combined with basis sets like 6-31G** or 6-311++G(d,p) have proven to be effective for accurate geometry predictions. scispace.comepstem.netdoaj.orgresearchgate.net

The geometry optimization of 2-Methoxy-6-(methylsulfanyl)aniline reveals how the electron-donating methoxy (B1213986) (-OCH3) and methylsulfanyl (-SCH3) groups influence the aromatic ring's structure. These substituents can cause slight alterations in the C-C bond distances and bond angles of the benzene (B151609) ring compared to an unsubstituted aniline molecule. scispace.comdoaj.org The optimization process confirms that the calculated structure corresponds to a true energy minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT Note: This table presents illustrative data based on typical results for similar aniline derivatives.

Parameter Bond/Angle Predicted Value (B3LYP/6-311++G(d,p))
Bond Length C-N 1.40 Å
Bond Length C-O (methoxy) 1.37 Å
Bond Length C-S (methylsulfanyl) 1.78 Å
Bond Angle C-N-H 113.0°
Bond Angle C-C-O 118.5°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. ucsb.edu The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com A small energy gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the presence of the electron-donating methoxy group is expected to raise the HOMO energy level, leading to a smaller energy gap and greater reactivity, particularly a higher nucleophilic character. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This table presents illustrative data based on typical results for similar aniline derivatives.

Parameter Energy (eV) Implication
HOMO Energy -5.25 eV Represents electron-donating ability (nucleophilicity)
LUMO Energy -0.80 eV Represents electron-accepting ability (electrophilicity)

| HOMO-LUMO Gap (ΔE) | 4.45 eV | Indicates high chemical reactivity and low kinetic stability |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. DFT calculations are widely used to compute the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. scispace.com The calculated frequencies are often scaled to correct for systematic errors inherent in the theoretical model, leading to excellent agreement with experimental results. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.netresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra, which are crucial for confirming the molecular structure. Comparing the computed isotropic chemical shifts with experimental data allows for precise assignment of each signal. epstem.netresearchgate.net

Table 3: Comparison of Predicted vs. Experimental Vibrational Frequencies Note: This table presents illustrative data based on typical results for similar aniline derivatives.

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Asymmetric Stretch 3485 3490
N-H Symmetric Stretch 3405 3410
C-H Aromatic Stretch 3050 3055
C=C Aromatic Stretch 1600 1605

Table 4: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts Note: This table presents illustrative data based on typical results for similar aniline derivatives.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C-NH₂ 145.2 145.5
C-OCH₃ 150.1 150.3
C-SCH₃ 125.8 126.0
-OCH₃ 55.7 56.0

Conformational Landscape Exploration and Stability Assessment

Molecules with rotatable single bonds, such as the C-O and C-S bonds in this compound, can exist in multiple spatial arrangements called conformations or rotamers. Computational chemistry allows for a thorough exploration of the molecule's conformational landscape by performing a potential energy surface (PES) scan. scispace.comdoaj.org

This process involves systematically rotating specific bonds and calculating the energy at each step to identify all possible low-energy conformations. scispace.comdoaj.org The resulting energy profile reveals the most stable conformers, which correspond to local minima on the PES. This analysis is crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity or chemical reactivity. researchgate.net

Reaction Pathway and Transition State Characterization

Beyond static structures, computational chemistry can model dynamic processes and reaction pathways. For molecules with rotational barriers, such as the hindered rotation around the C-N or C-O bonds, DFT can be used to map the energy profile of this rotation. doaj.org

The highest point on this energy pathway is the transition state, which represents the energy barrier that must be overcome for the process to occur. doaj.org Vibrational frequency calculations are critical for characterizing these points; a stable minimum has all real (positive) frequencies, while a transition state is uniquely identified by having exactly one imaginary frequency. scispace.comdoaj.org This analysis provides quantitative data on the energy barriers for conformational changes.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.edu This method is highly effective for analyzing intramolecular electronic interactions that contribute to molecular stability.

Solid State Structural Elucidation of 2 Methoxy 6 Methylsulfanyl Aniline and Its Derivatives

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

The crystallographic data for related compounds are typically collected using modern diffractometers. The resulting data allows for the solution and refinement of the crystal structure, leading to the generation of detailed atomic coordinate files. These files are the foundation for the analyses discussed in the subsequent sections.

A study of 2-methoxy-4,6-diphenylnicotinonitrile, which features a substituted pyridine (B92270) ring, highlights the power of SCXRD in confirming the orthorhombic crystal system and the P21212 space group for that particular molecule. nih.gov Similarly, the crystal structure of 6-Methoxy-2-[(E)-phenyliminomethyl]phenol was determined to be in the orthorhombic system. researchgate.net

Below is a table summarizing the crystallographic data for some derivatives of methoxy- and methylsulfanyl-substituted anilines, illustrating the type of information obtained from SCXRD analysis.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]anilineC12H10N2O3SOrthorhombicP2121216.6825(6)7.7926(5)23.7180(12)909090
(Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]anilineC12H10N2O3SOrthorhombicPca217.4612(3)10.8737(5)14.8465(9)909090 crysdotllc.com
6-Methoxy-2-[(E)-phenyliminomethyl]phenolC14H13NO2OrthorhombicP2121216.0882(4)9.1862(5)21.0800(12)909090 researchgate.net
(E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)anilineC17H19NO3TriclinicP-18.3126(13)9.9938(17)10.8661(19)110.102(2)111.995(2)92.700(10) nist.govsigmaaldrich.com

Analysis of Intramolecular Bonding and Dihedral Angles

Analysis of related structures provides expected values for these parameters. For example, in (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the dihedral angle between the benzene (B151609) and thiophene (B33073) rings is 27.94(13)°. This deviation from planarity is attributed to steric hindrance. In another related molecule, (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the dihedral angle between the two rings is 43.17(4)°. crysdotllc.com For (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline, the dihedral angle between the benzene and phenyl rings is reported to be 54.6(2)°. nist.govsigmaaldrich.com

These examples suggest that the substituents on the aniline (B41778) ring in 2-Methoxy-6-(methylsulfanyl)aniline would likely lead to a non-planar conformation. The interplay of electronic effects and steric repulsion between the methoxy (B1213986), methylsulfanyl, and amino groups will dictate the precise dihedral angles.

The table below presents selected dihedral angles from related aniline derivatives, which can serve as a reference for predicting the conformation of this compound.

CompoundDihedral AngleAngle (°)Reference
(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]anilineBenzene ring to thiophene ring27.94(13)
(Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]anilineBenzene ring to thiophene ring43.17(4) crysdotllc.com
(E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)anilineBenzene ring to phenyl ring54.6(2) nist.govsigmaaldrich.com
6-Methoxy-2-[(E)-phenyliminomethyl]phenolBetween aromatic rings30.57(10) researchgate.net

Investigation of Intermolecular Interactions

The packing of molecules in a crystal is directed by a variety of intermolecular interactions, which can range from strong hydrogen bonds to weaker van der Waals forces. For aniline derivatives, hydrogen bonding involving the amino group is a primary directional force in building the supramolecular assembly.

In the case of this compound, the amino group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the sulfur of the methylsulfanyl group can act as acceptors. The crystal structure of a Schiff base derivative, 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, co-crystallized with methanol (B129727), demonstrates hydrogen bonding between the aniline derivative and the solvent molecule. sigmaaldrich.com These units are further linked by weak C-H···O interactions. sigmaaldrich.com

In the absence of strong hydrogen bond donors, other interactions such as π-π stacking and C-H···π interactions become significant. For instance, in the crystal structure of (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, π-π interactions between the benzene and thiophene rings, with a centroid-to-centroid distance of 3.6850(11) Å, are observed to stack the molecules along the a-axis. crysdotllc.com In contrast, the crystal structure of (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline is stabilized by an intermolecular C-H···π interaction.

The following table summarizes the types of intermolecular interactions observed in related aniline derivatives.

CompoundIntermolecular Interaction TypeKey FeaturesReference
2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvateHydrogen bonding, C-H···O interactionsForms inversion dimers with methanol molecules. sigmaaldrich.com
(Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]anilineπ-π stackingStacks molecules along the a-axis. crysdotllc.com
(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]anilineC-H···π interactionContributes to crystal structure stability.
(E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)anilineIntramolecular hydrogen bonding, weak π-π and C-H···π interactionsStabilize the crystal structure. nist.gov

Crystal Packing Motifs and Lattice Dynamics

The combination of molecular shape and intermolecular interactions leads to the formation of specific crystal packing motifs. These motifs can range from simple one-dimensional chains and two-dimensional sheets to complex three-dimensional networks. The study of these arrangements is crucial for understanding the macroscopic properties of the material.

In the crystal structure of 6-Methoxy-2-[(E)-phenyliminomethyl]phenol, intermolecular C-H···O hydrogen bonds link the molecules into zigzag chains that run parallel to the b-axis. researchgate.net For 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate, the packing is characterized by methanol molecules being "sandwiched" between the main molecules, which prevents π-π stacking. sigmaaldrich.com

The study of lattice dynamics, which involves the collective vibrations of atoms in the crystal, provides information about the stability and thermal properties of the solid state. While detailed studies on the lattice dynamics of this compound are not available, techniques such as low-temperature SCXRD and computational modeling can be employed to understand these properties.

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The control of polymorphism is of paramount importance in the pharmaceutical and materials industries.

Crystallization studies are performed to identify and control the formation of different polymorphs. This often involves varying the crystallization conditions, such as the solvent, temperature, and the presence of additives. A study on 2,6-dimethoxybenzoic acid, a compound with a substitution pattern similar to the title compound, revealed the existence of three polymorphs. Two of these forms were found to be enantiotropically related, with one being more stable at higher temperatures. The study also explored the use of additives to control the polymorphic outcome of crystallization.

For this compound, it is conceivable that different crystallization conditions could lead to the formation of polymorphs with varying arrangements of molecules and intermolecular interactions. Systematic screening of crystallization conditions would be necessary to explore this possibility and to identify the thermodynamically most stable form.

Applications of 2 Methoxy 6 Methylsulfanyl Aniline in Advanced Materials and Catalysis Research

Role as a Ligand in Coordination Chemistry and Metal Complex Synthesis

The nitrogen and sulfur atoms in 2-Methoxy-6-(methylsulfanyl)aniline make it an excellent ligand for coordinating with various metal ions. This property is fundamental to its application in the synthesis of novel metal complexes with tailored properties.

Design and Synthesis of Metal-Ligand Complexes with Transition Metals

The synthesis of transition metal complexes often involves the reaction of a metal salt with a Schiff base ligand derived from an aniline (B41778) derivative. For instance, Schiff bases formed from the condensation of an aniline with an aldehyde can readily coordinate with transition metals like copper(II), cobalt(II), nickel(II), and zinc(II). mdpi.comidosr.org The general procedure involves refluxing the Schiff base ligand with the corresponding metal salt in a suitable solvent, such as methanol (B129727) or ethanol, to yield the metal complex. mdpi.comidosr.org The resulting complexes often exhibit distinct colors and melting points compared to the free ligand. idosr.org

Schiff base ligands derived from substituted anilines can act as bidentate or multidentate ligands, coordinating to the metal center through the azomethine nitrogen and other donor atoms present in the molecule. researchgate.netnih.gov The stoichiometry of the resulting complexes, such as a 1:2 metal-to-ligand ratio, can be determined using methods like Job's method of continuous variation. idosr.org

Structural Characterization of Coordination Compounds (e.g., Geometry, Bond Lengths)

The precise arrangement of atoms in these coordination compounds is crucial for understanding their properties and potential applications. X-ray diffraction is a powerful technique for determining the crystal structure of these complexes. For example, the crystal structure of a methyltrioxorhenium complex with a (3-methoxy-N-salicylidene)aniline-derived Schiff base revealed a distorted trigonal-bipyramidal geometry. researchgate.net

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are also essential for characterizing these complexes. mdpi.comresearchgate.netnih.gov FT-IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies, such as the C=N stretching of the azomethine group. nih.gov NMR spectroscopy provides information about the structure of the ligand and its environment within the complex. nih.gov

CompoundCrystal SystemSpace GroupKey Bond Lengths/AnglesRef.
(3-methoxy-N-salicylidene)aniline-derived Schiff base complex of methyltrioxorheniumTriclinicPa = 7.0032(14) Å, b = 9.3762(19) Å, c = 11.649(2) Å, α = 84.60(3)°, β = 89.08(3)°, γ = 84.45(3)° researchgate.net
(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]anilineOrthorhombicPca2₁C5=N2: 1.266 (3) Å, Dihedral angle between benzene (B151609) and thiophene (B33073) rings: 27.94 (13)° nih.gov

Catalytic Applications of this compound-Derived Complexes

Complexes derived from anilines and their Schiff bases have shown promise in various catalytic applications. For instance, a methyltrioxorhenium complex with a (3-methoxy-N-salicylidene)aniline-derived Schiff base was investigated for its catalytic activity in the epoxidation of cis-cyclooctene. researchgate.net The presence of the electron-donating methoxy (B1213986) group on the Schiff base was found to significantly influence its catalytic behavior. researchgate.net

Furthermore, metal-Schiff base complexes, in general, are recognized for their essential functions in catalysis and organic synthesis. nih.gov

Utilization in the Synthesis of Functional Organic Materials

Substituted anilines, including this compound, are valuable intermediates in the synthesis of a variety of functional organic materials. These materials can have applications in diverse areas such as dyes, pigments, and pharmaceuticals. evitachem.commdpi.comresearchgate.net The reactivity of the aniline group allows for further chemical modifications, leading to the creation of more complex molecules with specific desired properties.

Secondary amines derived from the reduction of Schiff bases, which are synthesized from anilines, are important starting materials for compounds like dithiocarbamates and various dyes. mdpi.com

Precursor in the Development of Diverse Heterocyclic Systems

The development of new N-heterocyclic carbenes (NHCs) is a significant area of research, and methoxylated anilines are key precursors for accessing these important molecules. st-andrews.ac.ukcolab.ws NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. A straightforward and scalable synthetic route to para-methoxy-2,6-disubstituted anilines has been developed to facilitate the synthesis of methoxylated NHCs. st-andrews.ac.ukcolab.ws Six-membered heterocyclic rings are common structural motifs in many pharmaceutical agents. beilstein-journals.org

Indazole Synthesis

Indazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry. One synthetic route to indazoles involves the use of substituted anilines. For example, 2-methoxy-6-methylaniline (B1630886) can be used as a starting material for the synthesis of 7-methoxy-1H-indazole. sigmaaldrich.com This process typically involves the conversion of the aniline to an N-nitroso derivative, which then undergoes cyclization to form the indazole ring. This method has been reported to produce the desired indazole in an 80% yield. Various synthetic strategies exist for the formation of the indazole ring system, and these methods can be adapted to accommodate the electronic influence of substituents like the methoxy group. organic-chemistry.org

Starting MaterialProductKey Reaction StepYieldRef.
2-Methoxy-6-methylaniline7-Methoxy-1H-indazoleN-nitroso derivative cyclization80%

Indole (B1671886) Synthesis

The synthesis of indole scaffolds is a cornerstone of medicinal and materials chemistry, with the Fischer indole synthesis being a classic and widely utilized method. This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which can be derived from the corresponding aniline. In the context of this compound, its conversion to the respective phenylhydrazone would be the initial step, followed by cyclization to yield substituted indoles.

While specific studies detailing the Fischer indole synthesis using this compound are not prevalent in the reviewed literature, extensive research on analogous 2-methoxyphenylhydrazones provides valuable insights into the expected reactivity and potential products. nih.govchim.it The presence of the methoxy group at the ortho position can influence the regioselectivity of the cyclization, potentially leading to the formation of 7-substituted indole derivatives. nih.gov The methylsulfanyl group, also at an ortho position, would further modulate the electronic and steric environment of the reaction, likely impacting the reaction conditions and the final product distribution.

A study on the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, a compound structurally related to the derivative of this compound, demonstrated the formation of both the expected 7-methoxyindole (B1360046) and an "abnormal" 6-chloroindole (B17816) derivative when the reaction was conducted in the presence of HCl/EtOH. nih.gov This highlights the complex nature of the Fischer indole synthesis with substituted phenylhydrazones and the potential for unexpected but synthetically useful transformations.

Table 1: Hypothetical Fischer Indole Synthesis of this compound Derivative

Reactant 1Reactant 2CatalystProduct(s)Notes
2-Methoxy-6-(methylsulfanyl)phenylhydrazinePyruvic AcidH+7-Methoxy-4-(methylsulfanyl)indole-2-carboxylic acidExpected product based on the Fischer indole synthesis mechanism.
2-Methoxy-6-(methylsulfanyl)phenylhydrazineAcetoneLewis Acid (e.g., ZnCl2)2,3-Dimethyl-7-methoxy-4-(methylsulfanyl)indoleA plausible product from the reaction with a ketone.

This table presents hypothetical products based on established principles of the Fischer indole synthesis, as direct experimental data for this compound was not found in the reviewed literature.

Pyrimidine (B1678525) Derivatives Synthesis

Pyrimidine derivatives are another class of heterocyclic compounds with significant applications in pharmaceuticals and materials science. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. Anilines, such as this compound, can serve as precursors to the necessary amidine functionality or can be incorporated into the pyrimidine ring through various multi-component reactions.

Although direct reports on the synthesis of pyrimidine derivatives from this compound are scarce, general synthetic strategies for pyrimidines from anilines are well-established. One common approach involves the reaction of an N-aryl amidine with a β-dicarbonyl compound. The required N-(2-Methoxy-6-(methylsulfanyl)phenyl)amidine could theoretically be prepared from this compound.

Another plausible route is a one-pot reaction where the aniline, an aldehyde, and a β-ketoester are condensed in the presence of a suitable catalyst to form a dihydropyrimidine, which can be subsequently oxidized to the corresponding pyrimidine. The substituents on the aniline ring, namely the methoxy and methylsulfanyl groups, would be expected to influence the reaction's efficiency and the properties of the resulting pyrimidine derivatives.

Table 2: Plausible Synthesis of Pyrimidine Derivatives from this compound

Reaction TypeReactantsPotential ProductSignificance
CyclocondensationN-(2-Methoxy-6-(methylsulfanyl)phenyl)formamidine, Ethyl acetoacetate4-Methyl-2-(2-methoxy-6-(methylsulfanyl)phenyl)pyrimidin-6(1H)-oneCore structure for further functionalization.
Biginelli-type reactionThis compound, Benzaldehyde, Ethyl acetoacetate4-Phenyl-6-methyl-2-(2-methoxy-6-(methylsulfanyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterAccess to functionalized dihydropyrimidines.

This table outlines plausible synthetic routes to pyrimidine derivatives based on general organic chemistry principles, as specific literature for this compound was not identified.

Emerging Research Avenues and Prospective Studies for 2 Methoxy 6 Methylsulfanyl Aniline

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted anilines is a cornerstone of organic chemistry, and the development of efficient, scalable, and environmentally benign methods is a continuous goal. For 2-Methoxy-6-(methylsulfanyl)aniline, future research will likely focus on moving beyond traditional multi-step syntheses towards more innovative approaches.

Current synthetic strategies for similar anilines often involve nucleophilic aromatic substitution or catalytic reductive alkylation. evitachem.comgoogle.com For instance, a common pathway to a related isomer involves reacting an appropriate aniline (B41778) derivative with methoxy (B1213986) and methylsulfanyl reagents under controlled conditions. evitachem.com However, these methods can sometimes require harsh conditions or expensive catalysts.

Prospective research could explore metal-free synthetic pathways, which are gaining traction for their cost-effectiveness and reduced environmental impact. An example is the iodine-catalyzed condensation of anilines with vinyl ethers to produce quinolines, where iodine acts as both an oxidant and its reduced form, hydrogen iodide, serves as an activator. researchgate.net Another sustainable approach involves the hydrolysis of diazonium salts, derived from anilines, in biphasic systems to yield functionalized phenols, which could be precursors in a synthetic route. encyclopedia.pub The development of one-pot syntheses or flow chemistry processes would represent a significant advance, offering improved efficiency and safety for industrial-scale production. evitachem.com

A comparison of potential synthetic strategies is outlined below:

Synthetic ApproachKey FeaturesPotential AdvantagesResearch Focus
Catalytic Reductive Alkylation Reaction of an aniline with a ketone (e.g., methoxyacetone) in the presence of a catalyst (e.g., platinised carbon) and hydrogen. google.comHigh yield, suitable for industrial scale.Optimization of catalysts, reduction of solvent use. google.com
Nucleophilic Aromatic Substitution Displacement of a leaving group on an aromatic ring with amine, methoxy, or methylsulfanyl nucleophiles. evitachem.comVersatile for introducing various functional groups.Use of milder reaction conditions and less hazardous reagents. evitachem.com
Metal-Free Catalysis Utilizing non-metal catalysts like iodine or p-toluenesulfonic acid for condensation or cyclization reactions. researchgate.netLower cost, reduced metal contamination in products, environmentally friendlier.Expanding the scope of substrates and reaction types.
Diazonium Salt Hydrolysis Conversion of the aniline's amino group to a diazonium salt, followed by hydrolysis to introduce other functional groups. encyclopedia.pubHigh yields for specific transformations, useful for creating phenol (B47542) derivatives. encyclopedia.pubImproving the stability and handling of diazonium intermediates.

Exploration of Untapped Reactivity Pathways

The unique arrangement of functional groups in this compound offers a rich landscape for exploring chemical reactivity. The electron-donating methoxy group and the versatile methylsulfanyl group, combined with the nucleophilic amino group, can be exploited to construct complex molecular architectures.

Key reactivity pathways to explore include:

Schiff Base Condensation: The primary amine is readily condensed with aldehydes and ketones to form Schiff bases (imines). ajol.infonih.gov These reactions are fundamental for creating ligands for coordination chemistry or as intermediates for synthesizing more complex heterocyclic systems. Studies on 2-(methylthio)aniline (B147308) derivatives show they readily form Schiff bases, which can then be used to create metal complexes. ajol.infodntb.gov.ua

Oxidation of the Sulfur Atom: The methylsulfanyl group is susceptible to oxidation, which can be precisely controlled to yield either sulfoxides or sulfones using reagents like hydrogen peroxide. evitachem.com This transformation dramatically alters the electronic properties and steric profile of the molecule, providing a route to derivatives with different biological activities or material properties.

Electrophilic Aromatic Substitution: The electron-donating methoxy and amino groups activate the benzene (B151609) ring towards electrophilic substitution, allowing for the introduction of additional functional groups such as halogens, nitro groups, or alkyl chains. evitachem.com The directing effects of the existing substituents would guide the position of new functionalities.

N-Alkylation and N-Arylation: The amino group can undergo alkylation or arylation to form secondary or tertiary amines, expanding the molecular diversity and providing access to N-aryl azacycles. mdpi.com

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties and reactivity of new molecules, thereby guiding experimental work. For this compound and its derivatives, DFT studies can provide critical insights.

Researchers have successfully used DFT to study related molecules, such as Schiff bases derived from 2-(methylthio)anilines. ajol.info These studies calculate key parameters like HOMO-LUMO energy gaps, which are crucial for predicting electronic behavior and potential applications in materials like semiconductors. ajol.info Computational models can also corroborate experimental data from techniques like FT-IR, UV-Vis, and NMR spectroscopy. researchgate.net

Future computational studies on this compound could focus on:

Predicting Reaction Outcomes: Modeling transition states to predict the feasibility and regioselectivity of reactions like electrophilic substitution.

Simulating Spectroscopic Properties: Calculating theoretical IR, NMR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives. researchgate.net

Energy Framework Analysis: Calculating interaction energies (electrostatic, dispersion, etc.) to understand how molecules pack in a crystal lattice, which is crucial for designing materials with specific physical properties. mdpi.com

Molecular Docking: Simulating the binding of derivatives to biological targets, such as enzymes or receptors, to predict potential pharmaceutical applications. researchgate.net

A summary of parameters that can be investigated using DFT is provided below.

Computational MethodParameter InvestigatedSignificance
Density Functional Theory (DFT) HOMO-LUMO Energy GapPredicts electronic transitions, reactivity, and potential semiconductor properties. ajol.info
Time-Dependent DFT (TD-DFT) UV-Vis Absorption SpectraCorrelates electronic structure with observed colors and predicts optical properties. researchgate.net
DFT with B3LYP/6-311G+(d,p) Vibrational Frequencies (FT-IR)Aids in structural confirmation by comparing calculated spectra with experimental data. researchgate.net
Hirshfeld Surface Analysis Intermolecular InteractionsVisualizes and quantifies non-covalent interactions that dictate crystal packing and physical properties. mdpi.com

Design and Synthesis of Chemically Modified Derivatives for Specific Applications

The core structure of this compound is a versatile scaffold for creating a library of derivatives with tailored functions. By chemically modifying the primary functional groups, new compounds can be designed for applications in medicine, agriculture, and materials.

Pharmaceutical Intermediates: Structurally similar anilines are precursors to a range of pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com Derivatives of this compound could be investigated for biological activities, with studies on related compounds suggesting potential antimicrobial and anticancer properties. evitachem.com A key area of interest is the synthesis of N-heterocyclic carbene (NHC) precursors, which are vital ligands in modern catalysis. st-andrews.ac.uk

Agrochemicals: Substituted anilines are used in the formulation of herbicides and pesticides. chemimpex.com The unique substitution pattern of this compound could lead to new agrochemicals with improved efficacy or better environmental profiles.

Dyes and Pigments: The aniline moiety is a classic component of azo dyes. chemimpex.com Diazotization of the amino group followed by coupling with various aromatic compounds could yield a range of novel colorants.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aniline structure—for example, by replacing the methylsulfanyl group with other substituents or altering the position of the methoxy group—can establish clear structure-activity relationships. Such studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates, as demonstrated in research on receptor antagonists and agonists. nih.govnih.gov

Synergistic Research at the Interface of Organic Chemistry and Material Science

The intersection of organic synthesis and material science provides fertile ground for innovation. This compound and its derivatives are promising candidates for the development of advanced functional materials.

Polymer Science: Polyaniline is a well-known conducting polymer. Synthesizing polymers from new, functionalized aniline monomers like this compound could lead to materials with tunable properties. rsc.org These new polymers could find applications as chemical sensors, where their electrical properties change in response to specific analytes like moisture or ammonia. rsc.org The methoxy and methylsulfanyl groups can also be incorporated into other polymers to enhance thermal stability and color retention. chemimpex.com

Organic Electronics: As suggested by DFT calculations on related Schiff bases, derivatives of this aniline may possess interesting electronic properties. ajol.info With calculated energy band gaps in a suitable range, these organic molecules could be explored for use in semiconductor devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Plastics: Anilines are key starting materials for high-performance polymers. For example, they can be converted into phenols that are then used to produce materials like polyimide resins, which are valued for their thermal stability. encyclopedia.pub

This synergistic approach, where synthetic organic chemistry provides the molecules and material science explores their collective properties, is crucial for discovering next-generation materials derived from the this compound scaffold.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Methoxy-6-(methylsulfanyl)aniline, and what factors influence yield optimization?

  • Methodology : Synthesis typically involves sequential functionalization of aniline derivatives. A two-step approach is often employed:

Methoxy Introduction : Electrophilic substitution (e.g., using methyl iodide and a base like K₂CO₃ in acetone at 60–80°C) .

Methylsulfanyl Addition : Thiolation via nucleophilic substitution (e.g., using methanethiol or methyl disulfide under controlled pH).

  • Yield Optimization : Key factors include solvent polarity (DMF or toluene), reaction time (12–24 hours), and stoichiometric ratios of methylating agents. Impurities from incomplete substitution are minimized by reflux conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR :

  • ¹H NMR : Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm) and methylsulfanyl (-SCH₃, δ ~2.5 ppm). Aromatic protons show splitting patterns indicative of para/ortho substitution .
  • ¹³C NMR : Methoxy (δ ~55 ppm) and methylsulfanyl (δ ~15 ppm) carbons are diagnostic.
    • IR : Stretching vibrations for -NH₂ (~3400 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-S (700–600 cm⁻¹) .
    • Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (C₈H₁₁NOS, m/z 183.06) .

Q. What stability considerations are critical for handling and storing this compound?

  • Decomposition Risks : Sensitive to oxidation (methylsulfanyl → sulfoxide/sulfone) and photodegradation.
  • Mitigation : Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. How does the electronic effect of substituents influence regioselectivity in electrophilic substitution reactions?

  • Directing Effects :

  • Methoxy (-OCH₃) is a strong ortho/para director due to electron donation via resonance.
  • Methylsulfanyl (-SCH₃) is a weaker ortho/para director (less electron-donating than -OCH₃).
    • Competition : In nitration or halogenation, -OCH₃ dominates, directing incoming electrophiles to positions 4 or 6. Computational DFT studies predict partial charge distribution to validate reactivity patterns .

Q. What computational models predict the biological interactions of this compound with protein targets?

  • Methods :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to assess binding affinity to enzymes (e.g., kinases) or receptors.
  • DFT Calculations : HOMO-LUMO analysis (energy gap ~4.5 eV) reveals electron transfer potential. Vibrational spectroscopy aligns with predicted charge density .
    • Validation : Experimental IC₅₀ values (e.g., anticancer activity) correlate with computed binding energies (R² > 0.85 in similar aniline derivatives) .

Q. How do competing reaction pathways affect functionalization of this compound?

  • Case Study: Nitration :

ConditionsMajor ProductYield (%)
HNO₃/H₂SO₄, 0°C4-Nitro derivative73
Acetic anhydride, 60°C5-Nitro isomer (minor)12
  • Mechanistic Insight : Steric hindrance from -SCH₃ favors nitration at position 4. Competing pathways are minimized by low-temperature kinetic control .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for this compound derivatives: How to reconcile?

  • Root Cause : Variability in purification methods (column chromatography vs. recrystallization) and solvent purity.
  • Resolution : Reproduce high-yield (75–80%) protocols using Pd/C-catalyzed hydrogenation for nitro intermediates, as validated in structurally analogous compounds .

Tables for Comparative Analysis

Table 1 : Key spectral data for this compound vs. analogs

Compound¹H NMR (δ, ppm)IR C-S Stretch (cm⁻¹)
This compound3.81 (OCH₃), 2.48 (SCH₃)685
4-Methoxy-2-(methylsulfanyl)aniline3.79 (OCH₃), 2.51 (SCH₃)690
Reference

Table 2 : Reaction optimization for methylation step

BaseSolventTemp (°C)Yield (%)
K₂CO₃Acetone6078
NaHDMF8085
Cs₂CO₃Toluene10072
Reference

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